molecular formula C24H18Cl3N5OS B12024772 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide

Cat. No.: B12024772
M. Wt: 530.9 g/mol
InChI Key: PLHWGSMMYGHIHE-RWPZCVJISA-N
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Description

2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H18Cl2N6OS This compound is notable for its unique structure, which includes a triazole ring, chlorophenyl groups, and a sulfanyl linkage

Preparation Methods

The synthesis of 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide involves multiple steps. The process typically starts with the preparation of the triazole ring, followed by the introduction of chlorophenyl groups and the formation of the sulfanyl linkage. The final step involves the condensation of the intermediate product with acetohydrazide under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups are believed to play a crucial role in its binding affinity to enzymes or receptors. The sulfanyl linkage may also contribute to its overall activity by facilitating the formation of reactive intermediates. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and chlorophenyl-containing molecules. For example:

    5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: This compound shares the triazole and chlorophenyl features but lacks the sulfanyl linkage and acetohydrazide moiety.

    Bis(4-chlorophenyl) disulfide: This compound contains chlorophenyl groups and a disulfide linkage but does not have the triazole ring. The uniqueness of 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide lies in its combination of these structural elements, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H18Cl3N5OS

Molecular Weight

530.9 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C24H18Cl3N5OS/c1-15(16-2-6-18(25)7-3-16)28-29-22(33)14-34-24-31-30-23(17-4-8-19(26)9-5-17)32(24)21-12-10-20(27)11-13-21/h2-13H,14H2,1H3,(H,29,33)/b28-15+

InChI Key

PLHWGSMMYGHIHE-RWPZCVJISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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